Tetraethylammonium trifluoromethanesulfonate

Beschreibung

The exact mass of the compound Tetraethylammonium trifluoromethanesulphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tetraethylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZYNDBTWXJXKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189452 | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35895-69-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetraethylammonium Trifluoromethanesulfonate

This guide offers an in-depth exploration of the physical properties of tetraethylammonium trifluoromethanesulfonate, a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the compound's characteristics, methodologies for their determination, and insights into their relevance in practical applications.

Introduction: The Versatility of this compound

This compound, often abbreviated as [TEA][OTf], belongs to the class of organic salts. It is composed of a tetraethylammonium cation ((C₂H₅)₄N⁺) and a trifluoromethanesulfonate anion (CF₃SO₃⁻). This unique combination of a bulky, symmetric cation and a non-coordinating, stable anion imparts a range of desirable properties, making it a valuable tool in various scientific domains.

Its primary applications stem from its utility as a non-oxidizing supporting electrolyte in electrochemical studies and as a phase-transfer catalyst in organic synthesis.[1] In electrochemistry, its wide electrochemical window and good ionic conductivity are highly advantageous.[2] As a phase-transfer catalyst, it facilitates the reaction between reactants present in different immiscible phases, thereby enhancing reaction rates and yields.[3] Understanding the fundamental physical properties of [TEA][OTf] is paramount for optimizing its performance in these and other emerging applications.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its successful application. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Tetraethylammonium Triflate, Trifluoromethanesulfonic acid tetraethylammonium salt | [1][4] |

| CAS Number | 35895-69-3 | [1][4] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [1][4] |

| Molecular Weight | 279.32 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 161-163 °C | |

| Solubility | Soluble in polar organic solvents like acetonitrile (0.1 g/mL), alcohols, and ketones. Insoluble in non-polar solvents like alkanes. | [5] |

| Density | ~1.3–1.4 g/cm³ | [2] |

In-Depth Analysis of Key Physical Properties

Crystalline Structure and Morphology

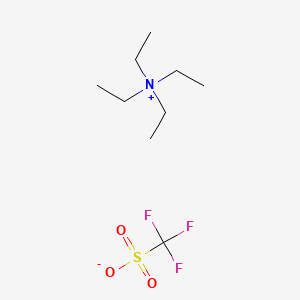

The following diagram illustrates the ionic pairing of the tetraethylammonium cation and the trifluoromethanesulfonate anion.

Caption: Ionic structure of this compound.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the reported melting point is in the range of 161-163 °C. This relatively high melting point indicates strong ionic interactions within the crystal lattice. The sharpness of the melting range is a good indicator of the compound's purity; impurities tend to depress and broaden the melting range.[7]

Solubility Profile

The solubility of this compound is a critical parameter for its application. It is soluble in polar organic solvents such as acetonitrile, alcohols, and ketones, which is consistent with its ionic nature.[5] Conversely, it is insoluble in non-polar solvents like alkanes.[5] This differential solubility is the basis for its use as a phase-transfer catalyst, where it can transport anions from an aqueous or polar phase into a non-polar organic phase where the reaction with an organic substrate occurs.

Density

The density of solid this compound is reported to be approximately 1.3–1.4 g/cm³.[2] This value is useful for various calculations, including determining the volume occupied by a given mass of the substance and for quality control purposes.

Experimental Protocols for Property Determination

The following sections detail standardized, field-proven methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method relies on the visual observation of the phase change from solid to liquid as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting point.[7] For an accurate measurement, the heating rate should be slow (around 1 °C per minute) near the expected melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the final melting point. The melting point is reported as a range.

Caption: Workflow for melting point determination.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., acetonitrile) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or overhead shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]

-

Concentration Measurement: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per unit volume of the solvent (e.g., in g/mL).

Determination of Density

The density of the solid can be determined using the gas displacement method with a gas pycnometer, which is a non-destructive technique suitable for powders.[10]

Methodology:

-

Sample Preparation: A known mass of the dry this compound powder is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument uses an inert gas (typically helium) to determine the volume of the solid by measuring the pressure change when the gas is expanded from a reference chamber into the sample chamber.[10]

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Spectroscopic Characterization

Spectroscopic data provides valuable information about the molecular structure and purity of the compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can confirm the structure of the tetraethylammonium cation. The ¹H NMR spectrum would show characteristic signals for the ethyl protons, while the ¹³C NMR would show signals for the ethyl carbons.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the trifluoromethanesulfonate anion, including strong bands for the S=O and C-F stretching vibrations.[4]

Conclusion

The physical properties of this compound, including its crystalline nature, melting point, solubility profile, and density, are integral to its functionality as a supporting electrolyte and phase-transfer catalyst. A comprehensive understanding of these properties, coupled with standardized methods for their determination, is essential for researchers and scientists to effectively utilize this versatile compound in their work. The methodologies and data presented in this guide provide a solid foundation for the application and further investigation of this compound in various fields of chemical science.

References

- 1. scbt.com [scbt.com]

- 2. roco.global [roco.global]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. youtube.com [youtube.com]

- 9. materialneutral.info [materialneutral.info]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

A Technical Guide to the Solubility of Tetraethylammonium Trifluoromethanesulfonate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetraethylammonium trifluoromethanesulfonate (TEA-OTf), an important quaternary ammonium salt with diverse applications in electrochemistry, organic synthesis, and materials science.[1][2] This document delves into the fundamental physicochemical properties of TEA-OTf, the theoretical principles governing its dissolution in various organic media, and presents a consolidated table of its solubility in common solvents. Furthermore, a detailed, self-validating experimental protocol for solubility determination is provided, aimed at ensuring accuracy and reproducibility in research and development settings. This guide is intended for researchers, chemists, and drug development professionals who utilize or are exploring the applications of this versatile compound.

Introduction: Understanding this compound

This compound, often abbreviated as TEA-OTf or [TEA][OTf], is an organic salt composed of a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a trifluoromethanesulfonate (triflate) anion ([CF₃SO₃]⁻). Its unique combination of a bulky, symmetric quaternary ammonium cation and a non-coordinating, highly stable triflate anion imparts valuable properties, including high thermal stability, a wide electrochemical window, and notable solubility in a range of organic solvents.[3] These characteristics make it a preferred choice as a supporting electrolyte in electrochemical studies, a phase-transfer catalyst in organic reactions, and a component in the formulation of ionic liquids.[1][4][5]

Key Physicochemical Properties:

Theoretical Principles of Solubility

The solubility of an ionic compound like TEA-OTf in an organic solvent is governed by the principle of "like dissolves like." This maxim is dictated by the thermodynamics of dissolution, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This is achieved through a complex interplay of intermolecular forces between the solute and solvent.

-

Ion-Dipole Interactions: Polar solvents possess permanent dipoles that can effectively solvate the tetraethylammonium cation and the triflate anion. The positive end of the solvent dipole orients towards the triflate anion, while the negative end orients towards the tetraethylammonium cation. This electrostatic interaction is the primary driving force for dissolution in polar media.

-

Solvent Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and solvation. Therefore, TEA-OTf is expected to exhibit higher solubility in polar solvents like acetonitrile, DMSO, and alcohols, and poor solubility in non-polar solvents such as alkanes.[7]

-

The Role of the Ions:

-

Tetraethylammonium Cation ([TEA]⁺): The relatively large size and non-polar alkyl chains of the [TEA]⁺ cation contribute to its solubility in solvents of moderate polarity.

-

Triflate Anion ([OTf]⁻): The triflate anion is a large, charge-delocalized, and weakly coordinating anion. This delocalization of the negative charge reduces the lattice energy of the salt, making it easier for solvent molecules to overcome the ionic bonds and dissolve the compound.

-

Conceptual Diagram of Solute-Solvent Interactions

The following diagram illustrates the fundamental interactions between TEA-OTf ions and different types of solvent molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. roco.global [roco.global]

- 4. This compound | 35895-69-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Thermal stability and decomposition temperature of tetraethylammonium trifluoromethanesulfonate.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylammonium Trifluoromethanesulfonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound (Et₄N-OTf), a quaternary ammonium salt with significant applications in organic synthesis and electrochemistry. For researchers, scientists, and drug development professionals, understanding the thermal limits of this compound is paramount for ensuring experimental reproducibility, process safety, and the integrity of results. This document synthesizes physicochemical data, outlines authoritative analytical methodologies for thermal characterization, and offers field-proven insights into the interpretation of thermal analysis data.

Introduction: The Role of this compound in Modern Chemistry

This compound, a white crystalline solid, is a versatile chemical tool. Its utility stems from the unique combination of a bulky, non-coordinating tetraethylammonium cation and a highly stable trifluoromethanesulfonate (triflate) anion. This structure makes it an excellent phase-transfer catalyst, facilitating reactions between immiscible phases, and a reliable supporting electrolyte in various electrochemical systems due to its wide electrochemical window and ionic conductivity.[1][2] In pharmaceutical and agrochemical development, its role as a catalyst can enhance reaction rates and improve yields, making it a valuable asset in complex synthetic pathways.[1]

However, the efficacy of Et₄N-OTf is intrinsically linked to its stability under operational conditions, particularly temperature. Thermal degradation can lead to the formation of impurities, loss of catalytic activity, and potentially hazardous conditions. Therefore, a thorough understanding of its thermal decomposition temperature is not merely academic but a critical prerequisite for its safe and effective application.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of this compound is essential for its practical use. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35895-69-3 | [3][4] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [1][4] |

| Molecular Weight | 279.32 g/mol | [1][3] |

| Appearance | White to off-white crystals or powder | [1][5] |

| Melting Point | 160 - 163 °C | [1][5][6] |

| Decomposition Temp. | Not explicitly defined; requires empirical analysis (See Sec. 3) | |

| Solubility | Soluble in polar organic solvents like acetonitrile | [5][7] |

The melting point of 160-163 °C represents the first critical thermal threshold.[1][6] Above this temperature, the compound exists as a molten salt. While stable at its melting point, the onset of thermal decomposition typically occurs at higher temperatures. Determining this upper limit requires specialized analytical techniques.

Authoritative Methodology for Thermal Stability Assessment

To rigorously define the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques. They provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the primary method for determining decomposition temperature. It measures the change in a sample's mass as it is heated over time. A loss of mass indicates a volatilization or decomposition event. The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere (e.g., Nitrogen) reveals the inherent thermal stability of the molecule itself, while an oxidative atmosphere (e.g., Air or Oxygen) shows its stability in the presence of an oxidant, which often lowers the decomposition temperature. For determining the intrinsic stability limit for most applications, an inert atmosphere is the standard choice.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] It is primarily used to identify phase transitions such as melting (an endothermic event) and crystallization (an exothermic event).[8] While TGA is superior for quantifying decomposition, DSC can detect the energetic signature of decomposition, which can be either endothermic or exothermic, and often follows immediately after melting. A DSC scan can corroborate the melting point and provide a qualitative indication of post-melting thermal events.[9]

Experimental Protocol: Determining Thermal Decomposition

The following protocol details a self-validating system for the comprehensive thermal analysis of this compound.

Step 1: Sample Preparation and Instrument Setup

-

Sample Handling: Due to the hygroscopic nature of many quaternary ammonium salts, handle the sample in a low-humidity environment or a glove box to prevent moisture absorption, which can interfere with the analysis.[10]

-

TGA Sample: Accurately weigh 5-10 mg of the crystalline sample into a ceramic (alumina) or platinum TGA pan.

-

DSC Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. The sealed pan prevents mass loss from volatilization before decomposition, ensuring accurate heat flow measurements.

-

Instrument Purge: Purge the TGA and DSC instruments with the selected analysis gas (e.g., high-purity nitrogen at 20-50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

Step 2: Thermal Analysis Workflow

-

Initial DSC Scan (Melting Point Determination):

-

Equilibrate the DSC cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This range is chosen to clearly resolve the melting endotherm without risking significant decomposition within the sensitive DSC cell.

-

Record the heat flow to determine the onset and peak of the melting transition.

-

-

TGA Scan (Decomposition Analysis):

-

Equilibrate the TGA furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled rate of 10 °C/min. This heating rate is a standard practice that balances resolution and experimental time.

-

Continuously record the sample mass as a function of temperature.

-

Step 3: Data Interpretation and Validation

-

Analyze the TGA Thermogram:

-

The onset decomposition temperature (T_onset) is the primary indicator of thermal stability. It is determined by finding the intersection of the tangent to the baseline before decomposition and the tangent to the curve at the point of maximum mass loss rate. This temperature represents the limit at which the material can be used without significant degradation.

-

The resulting curve will show a stable baseline (no mass loss) until the onset of decomposition, followed by a sharp drop in mass.

-

-

Analyze the Derivative (DTG) Curve:

-

Plot the first derivative of the TGA curve (d(mass)/dT). The peak of this curve indicates the temperature of the maximum rate of decomposition (T_peak).

-

-

Trustworthiness through Correlation: The T_onset from TGA should occur at a temperature significantly higher than the melting peak observed in the DSC analysis. An overlap or immediate succession of these events would indicate that the compound decomposes upon melting.

Visualization of Experimental Workflow

The logical flow for determining the thermal properties of this compound is illustrated below.

Caption: Logical workflow for the thermal analysis of Et₄N-OTf.

Decomposition Mechanism and Safety Considerations

While detailed studies on the specific decomposition products of this compound are not widely published, the degradation of quaternary ammonium salts typically proceeds via pathways involving the cleavage of the carbon-nitrogen bonds. The tetraethylammonium cation is expected to be the less stable component compared to the highly robust triflate anion.

Safety and Handling

-

Hazards: this compound is classified as a skin, eye, and respiratory irritant.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated area or fume hood.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to protect it from moisture.[1][6][10]

Conclusion

This compound is a thermally stable salt up to its melting point of approximately 160-163 °C. The definitive upper-temperature limit for its use, however, is dictated by its thermal decomposition temperature, which must be determined empirically using thermogravimetric analysis. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently establish the operational thermal limits for their specific applications. This ensures not only the safety and integrity of the experimental process but also the reliability and reproducibility of the results derived from using this versatile chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. roco.global [roco.global]

- 3. 三氟甲基磺酸四乙基铵 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 35895-69-3 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Differential Scanning Calorimetry Analysis [intertek.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Tetraethylammonium Trifluoromethanesulfonate: A Technical Assessment of Hygroscopic Properties and Handling for High-Purity Applications

Abstract

This technical guide provides an in-depth analysis of the hygroscopic nature of tetraethylammonium trifluoromethanesulfonate (TEA-TfO), a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. While not aggressively hygroscopic, this document establishes that TEA-TfO exhibits a propensity to absorb atmospheric moisture, a critical consideration for researchers, scientists, and drug development professionals whose applications demand stringent anhydrous conditions. This guide synthesizes information from supplier specifications and established analytical methodologies to provide a comprehensive framework for understanding, quantifying, and mitigating the effects of water content in TEA-TfO. Detailed protocols for handling, storage, and water content determination via Karl Fischer titration are presented to ensure the integrity of high-purity applications.

Introduction: The Subtle but Critical Role of Water

This compound, with the chemical formula (C₂H₅)₄NCF₃SO₃, is a versatile organic salt valued for its thermal stability and utility as a phase transfer catalyst and supporting electrolyte.[1][2] Its performance in these roles, particularly in electrochemical applications where the presence of water can significantly alter conductivity and stability, is intrinsically linked to its purity.[2] A common, yet often overlooked, impurity in many ionic liquids and organic salts is water, which can be absorbed from the ambient atmosphere.[3]

This guide moves beyond a simple "yes or no" to the question of hygroscopicity, offering a nuanced, evidence-based perspective. The central thesis is that while TEA-TfO may be considered relatively stable, it is indeed susceptible to moisture absorption. This necessitates a proactive approach to handling and characterization to ensure experimental reproducibility and the successful development of moisture-sensitive applications.

Evidence of Hygroscopicity

A key indicator comes from product specifications which often list a maximum allowable water content. For instance, a prominent supplier specifies "≤2% water" as an impurity in their ≥98.0% purity grade of this salt.[4] This specification implicitly acknowledges that the compound can and does contain absorbed water.

Furthermore, storage and handling recommendations from suppliers consistently advise protecting the material from moisture. Phrases such as "sealed storage, away from moisture" and recommendations to "handle in a dry environment when possible" underscore the practical reality of its moisture sensitivity.[5] One supplier notes, "While relatively stable, this product should be protected from excessive moisture to maintain purity and performance."

The broader class of quaternary ammonium salts also provides contextual evidence. Related compounds are often explicitly classified as hygroscopic, requiring handling under inert gas atmospheres to prevent water absorption.

The following table summarizes the key properties of this compound:

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀F₃NO₃S | [1] |

| Molecular Weight | 279.32 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystals | [1] |

| Melting Point | 160 - 163 °C | [1] |

| Purity (Typical) | ≥98% | [1] |

| Specified Water Content | ≤2% | [4] |

The Causality of Moisture Absorption in Ionic Salts

The tendency of ionic compounds like this compound to absorb water is rooted in the strong electrostatic interactions between the ions of the salt and the polar water molecules. The trifluoromethanesulfonate anion, in particular, can form hydrogen bonds with water. This interaction is often strong enough to draw water molecules from the atmosphere into the crystal lattice of the solid salt.

The logical relationship between the compound's properties and the need for careful handling can be visualized as follows:

Caption: Logical flow from inherent properties to handling requirements.

Self-Validating Protocol: Quantification of Water Content by Karl Fischer Titration

For applications where water content is a critical parameter, relying solely on the supplier's certificate of analysis is insufficient, as the material can absorb additional moisture during storage and handling. Therefore, in-house quantification of water content is essential. The gold standard for this measurement is Karl Fischer (KF) titration, a method renowned for its accuracy, speed, and selectivity for water.[6][7]

Principle of Karl Fischer Titration

The core of the KF reaction is the oxidation of sulfur dioxide by iodine in the presence of water:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I

This reaction consumes water in a 1:1 molar ratio with iodine. The endpoint of the titration is reached when all the water in the sample has reacted, and an excess of iodine is detected, typically by a platinum electrode sensor.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the water content of this compound using coulometric Karl Fischer titration, which is ideal for low water content.

Caption: Workflow for Karl Fischer titration of TEA-TfO.

Detailed Step-by-Step Methodology

-

System Preparation:

-

The Karl Fischer titrator, preferably a coulometric model for high accuracy at low moisture levels, should be set up according to the manufacturer's instructions.

-

The titration cell must be conditioned by running a pre-titration to consume any ambient moisture within the solvent, establishing a dry baseline.

-

-

Sample Handling:

-

All sample manipulations should be performed in a controlled, low-humidity environment, such as a nitrogen-filled glovebox or a desiccator.

-

Use dry glassware and spatulas to prevent the introduction of extraneous moisture.

-

-

Sample Analysis:

-

Accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the sensitivity of the instrument.

-

Quickly and carefully transfer the weighed sample into the KF titration vessel.

-

Seal the vessel and begin the titration. The sample will dissolve in the anhydrous solvent (often methanol-based), releasing the absorbed water.

-

The instrument will automatically titrate to the endpoint and provide a direct reading of the water content, typically in micrograms, which can then be converted to a weight percentage.

-

-

System Validation:

-

Periodically run a certified water standard to verify the accuracy and calibration of the KF titrator. This is a critical step for a self-validating system.

-

Practical Implications and Recommendations

The hygroscopic nature of this compound has direct consequences for its use in research and development.

-

In Electrochemistry: The presence of water can narrow the electrochemical window of the electrolyte, participate in unwanted side reactions at the electrode surfaces, and decrease the overall efficiency and lifespan of devices like batteries and supercapacitors.

-

In Organic Synthesis: As a phase transfer catalyst, its efficiency can be compromised by water, which may compete with the desired reactants or lead to hydrolysis of sensitive substrates.

Recommendations for Researchers:

-

Procurement and Storage: Upon receipt, store the compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel or phosphorus pentoxide). For long-term storage, consider vacuum sealing or storing inside an inert atmosphere glovebox.

-

Handling: When dispensing the salt, minimize its exposure to the ambient atmosphere. Use a glovebox for the most sensitive applications. If a glovebox is unavailable, work quickly and in a low-humidity environment.

-

Drying: If the material is suspected to have absorbed a significant amount of water, it can be dried under high vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours. The effectiveness of this drying process should be confirmed by Karl Fischer titration.

-

Routine Verification: For ongoing projects that rely on anhydrous conditions, it is best practice to periodically re-test the water content of the stored reagent.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of Tetraethylammonium Trifluoromethanesulfonate for Research and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for tetraethylammonium trifluoromethanesulfonate, a quaternary ammonium salt increasingly utilized as a phase transfer catalyst and supporting electrolyte in organic synthesis and electrochemical applications. Adherence to the procedures outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Understanding the Compound: Properties and Applications

This compound, with the chemical formula (C₂H₅)₄NCF₃SO₃, is a white to off-white crystalline solid. Its utility in the laboratory stems from its unique properties as an ionic liquid, including high thermal stability and a wide electrochemical window, making it a valuable component in battery and fuel cell research.[1] In the realm of drug development and organic synthesis, it serves as an effective phase transfer catalyst, enhancing reaction rates and yields.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₂₀F₃NO₃S | |

| Molecular Weight | 279.32 g/mol | |

| CAS Number | 35895-69-3 | |

| Melting Point | 160 - 163 °C | |

| Appearance | White to off-white or pale yellow crystals | |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, ketones) | [2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Hazard Classifications:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[3]

-

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The causality behind a robust safety protocol lies in a multi-layered defense against exposure. This begins with engineering controls and is reinforced by appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory when handling the solid powder or preparing solutions to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical barrier between the researcher and potential harm.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

-

Skin Protection:

-

Respiratory Protection: For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Safe Handling and Storage: Proactive Measures for Accident Prevention

Proactive measures in handling and storage are paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Store under an inert atmosphere, as the compound may be air-sensitive.[4]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to provide a self-validating system for common laboratory procedures involving this compound.

Preparation of a 0.1 M Solution in Acetonitrile

This protocol details the preparation of 100 mL of a 0.1 M solution.

-

Calculation:

-

Molecular Weight (MW) = 279.32 g/mol

-

Desired Molarity (M) = 0.1 mol/L

-

Desired Volume (V) = 0.1 L

-

Mass (g) = MW x M x V = 279.32 g/mol x 0.1 mol/L x 0.1 L = 2.7932 g

-

-

Procedure:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Perform all weighing and solution preparation steps inside a certified chemical fume hood.

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh out 2.7932 g of this compound.

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 50 mL of acetonitrile to the flask.

-

Gently swirl the flask to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

-

Once the solid is fully dissolved, add acetonitrile to the 100 mL mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Spill Cleanup Procedure

Immediate and appropriate response to a spill is crucial to mitigate hazards.

For a Small Spill (less than 1 gram):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep the absorbed material into a designated waste container.

-

Wipe the spill area with a damp cloth, and then clean with soap and water.

-

Place all contaminated materials, including gloves, into a sealed bag for hazardous waste disposal.

For a Large Spill (more than 1 gram):

-

Evacuate the immediate area and alert your supervisor and the institutional safety officer.

-

Restrict access to the spill area.

-

If safe to do so, and you are trained, follow the procedure for a small spill, taking extra precautions to avoid generating dust.

-

If there is any uncertainty, wait for trained emergency response personnel.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Collect all solid waste, including contaminated absorbent materials and PPE, in a clearly labeled, sealed container.

-

Collect all liquid waste in a labeled, sealed container designated for halogenated organic waste (if dissolved in a halogenated solvent) or non-halogenated organic waste as appropriate.

-

Do not dispose of this chemical down the drain.[2]

First Aid Measures: Emergency Response

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: A flowchart illustrating the safe handling workflow for this compound.

Conclusion

This compound is a valuable compound for scientific research and development. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively, fostering a secure and productive laboratory environment.

References

A Technical Guide to Tetraethylammonium Trifluoromethanesulfonate: A Superior Non-Oxidizing Supporting Electrolyte for Electrochemical Applications

This guide provides an in-depth technical overview of Tetraethylammonium Trifluoromethanesulfonate (TEA-OTf), focusing on its properties, preparation, and application as a high-stability, non-oxidizing supporting electrolyte for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Critical Role of the Supporting Electrolyte

In electrochemical analysis, the supporting electrolyte is a fundamental component that ensures the passage of current and minimizes solution resistance.[1] The ideal electrolyte is electrochemically silent within the potential range of interest, exhibiting a wide electrochemical stability window (ESW). This compound, (C₂H₅)₄N(CF₃SO₃), has emerged as a preferred choice due to the exceptional stability of its constituent ions.[2][3] The tetraethylammonium (TEA⁺) cation is a large, sterically hindered quaternary ammonium ion resistant to reduction, while the trifluoromethanesulfonate (triflate or OTf⁻) anion is famously robust against oxidation due to the strong electron-withdrawing nature of the trifluoromethyl group. This inherent stability translates to a broad ESW, enabling the study of redox processes at extreme potentials where common electrolytes like perchlorates or halides would decompose.[2][4]

Physicochemical and Electrochemical Properties

The efficacy of TEA-OTf stems from a favorable combination of physical and electrochemical characteristics. While comprehensive datasets for TEA-OTf are distributed throughout the literature, a comparative analysis with its close structural analogues—sharing the same TEA⁺ cation but with different fluoro-anions like tetrafluoroborate (BF₄⁻) and bis(trifluoromethanesulfonyl)imide (TFSI⁻)—provides a clear picture of its expected performance in common aprotic polar solvents like acetonitrile (ACN).[1][5][6]

Table 1: Comparative Physicochemical Properties of 1 M TEA-Based Electrolytes in Acetonitrile (ACN)

| Property | 1 M TEABF₄ in ACN | 1 M TEATFSI in ACN | 1 M TEA-OTf in ACN (Expected) |

|---|---|---|---|

| Ionic Conductivity (mS/cm at 20°C) | ~55-60 | ~45-50 | ~40-50 |

| Viscosity (mPa·s at 20°C) | ~0.95 | ~1.20 | ~1.1-1.3 |

| Electrochemical Window (V) | ~5.5 | > 6.0 | > 5.5 (Typically limited by solvent) |

| Anodic Stability Limit | High | Very High | Very High |

| Cathodic Stability Limit | High (Cation limited) | High (Cation limited) | High (Cation limited) |

Note: Data for TEABF₄ and TEATFSI are derived from experimental literature for comparative purposes.[1] The expected values for TEA-OTf are expert estimations based on the known properties of the triflate anion and TEA⁺ cation. The practical ESW is often limited by the solvent's stability.[7][8]

The Principle of Non-Oxidizing Stability

The wide anodic window of TEA-OTf is a direct consequence of the molecular structure of the triflate anion. The central sulfur atom is in its highest oxidation state (+6), and the three fluorine atoms are highly electronegative, pulling electron density away from the sulfur-oxygen bonds. This makes the anion exceptionally resistant to further oxidation.

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. Effects of different electrolytes on the electrochemical and dynamic behavior of electric double layer capacitors based on a porous silicon carbide electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 三氟甲基磺酸四乙基铵 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 35895-69-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the electrochemical window of tetraethylammonium trifluoromethanesulfonate.

An In-Depth Technical Guide to the Electrochemical Window of Tetraethylammonium Trifluoromethanesulfonate

Introduction

In the landscape of modern electrochemistry, the pursuit of higher energy density and improved device stability is paramount. A critical component in achieving these advancements is the electrolyte, which dictates the operational voltage and overall performance of electrochemical systems such as batteries and supercapacitors.[1] Among the diverse class of electrolytes, this compound (TEATFMS), a quaternary ammonium salt, has garnered significant attention.[2] It serves as a highly effective, non-oxidizing supporting electrolyte in a variety of applications, valued for its thermal stability and ionic conductivity.[3][4]

The central theme of this guide is the electrochemical window (EW) , a concept fundamental to the utility of any electrolyte. The EW defines the potential range within which the electrolyte remains chemically inert, neither undergoing oxidation at the positive electrode nor reduction at the negative electrode.[5][6] A wider electrochemical window is a key enabler for developing high-voltage electrochemical devices, as it directly translates to higher energy storage capacity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven understanding of the electrochemical window of TEATFMS. We will delve into the theoretical underpinnings of its stability, present a self-validating experimental protocol for its determination, analyze the critical factors that influence its boundaries, and outline the necessary safety protocols for its handling.

Physicochemical Properties of this compound

Understanding the fundamental properties of TEATFMS is the first step in appreciating its electrochemical behavior. It is an organic salt composed of a tetraethylammonium ([TEA]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻ or triflate) anion.[7] The bulky, symmetric nature of the [TEA]⁺ cation and the electrochemical robustness of the [OTf]⁻ anion are key to its wide window of stability.

| Property | Value | Source(s) |

| Chemical Name | This compound | [8] |

| Synonyms | Tetraethylammonium Triflate; Trifluoromethanesulfonic acid tetraethylammonium salt | [8][9] |

| CAS Number | 35895-69-3 | [10] |

| Molecular Formula | C₉H₂₀F₃NO₃S | [9] |

| Molecular Weight | 279.32 g/mol | [9][10] |

| Appearance | White to almost white crystals or powder | [8] |

| Melting Point | 161-163 °C | [8] |

| Solubility | Soluble in polar organic solvents like acetonitrile | [7][8] |

The Electrochemical Window: A Theoretical Framework

The electrochemical window is fundamentally governed by the molecular orbital energies of the constituent ions of the electrolyte.[11] The stability limits are defined by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ions.

-

Anodic (Oxidative) Limit: The anodic limit is the potential at which the electrolyte begins to oxidize (lose electrons). This process is typically dictated by the anion, as it is the more electron-rich species. The oxidation potential is related to the energy of the anion's HOMO; a lower HOMO energy corresponds to greater stability against oxidation and a more positive anodic limit.[11][12] For TEATFMS, the triflate anion ([OTf]⁻) is responsible for setting this limit.

-

Cathodic (Reductive) Limit: The cathodic limit is the potential at which the electrolyte is reduced (gains electrons). This is generally determined by the cation. The reduction potential is related to the energy of the cation's LUMO; a higher LUMO energy signifies greater resistance to reduction and a more negative cathodic limit.[11][12] In this case, the tetraethylammonium cation ([TEA]⁺) defines the reductive stability.

The interplay between these energy levels and the resulting electrochemical window is depicted below.

Experimental Determination of the Electrochemical Window

The most reliable and widely used method for determining the EW is Cyclic Voltammetry (CV) .[1][5] This technique involves sweeping the potential of a working electrode in a positive and then negative direction while measuring the resulting current.[13] The potential limits are identified by a sharp increase in current, indicating the onset of electrolyte oxidation or reduction.[14]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each step is explained to ensure technical accuracy and reproducibility.

A. Materials and Reagents

-

Electrolyte Salt: this compound (TEATFMS), ≥98.0% purity.

-

Solvent: Acetonitrile (ACN), anhydrous grade (≤50 ppm H₂O). Causality: The solvent must be electrochemically stable over a wide potential range and have low water content, as moisture drastically narrows the EW.[15]

-

Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter). Causality: These materials are relatively inert and offer a wide potential window themselves, ensuring the measured limits are those of the electrolyte, not the electrode.[14]

-

Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in 0.1 M supporting electrolyte/ACN). Causality: A stable, non-aqueous reference is crucial for accurate and reproducible potential measurements in organic solvents.

-

Counter Electrode (CE): Platinum wire or mesh. Causality: Pt is an inert material that efficiently facilitates the flow of current without interfering with the reactions at the working electrode.

-

Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads.

B. Electrolyte Preparation (In an Inert Atmosphere Glovebox)

-

Drying: Dry the TEATFMS salt in a vacuum oven at 120 °C for at least 24 hours to remove residual moisture.[16] Store in the glovebox.

-

Solvent Handling: Use freshly opened anhydrous ACN or solvent purified via a solvent purification system.

-

Preparation: Prepare a 0.1 M solution of TEATFMS in ACN by accurately weighing the salt and dissolving it in the required volume of solvent. Causality: A 0.1 M concentration provides sufficient ionic conductivity for the measurement without significantly altering the solvent properties.

C. Electrochemical Cell Setup & Measurement

-

WE Polishing: Polish the GC or Pt working electrode with progressively finer alumina slurries to a mirror finish. Rinse thoroughly with deionized water and then the working solvent (ACN), and dry completely before transferring to the glovebox. Causality: A clean, smooth electrode surface is essential for reproducible results and to avoid artifacts from surface contaminants.

-

Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill the cell with the prepared 0.1 M TEATFMS/ACN electrolyte. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

-

CV Parameters:

-

Potential Range: Start with a narrow window (e.g., -1.0 V to +1.0 V vs. Ag/Ag⁺) and gradually expand it in subsequent scans until the oxidation and reduction currents are observed.[14]

-

Scan Rate: 50-100 mV/s. Causality: This rate is slow enough to allow for the development of the diffusion layer but fast enough to minimize the analysis time.

-

Cycles: Perform 2-3 cycles to ensure the system has reached a stable response.[13]

-

D. Data Interpretation

-

Plot Data: Plot the measured current (I) versus the applied potential (V).

-

Determine Limits: The anodic and cathodic limits are defined as the potentials at which the current density reaches a specific cutoff value (e.g., 0.1 mA/cm² or 1 mA/cm²). Causality: Using a current density cutoff provides a consistent and objective criterion for defining the onset of the decomposition reaction, as the "eyeball" method can be subjective. The total electrochemical window is the difference between these two limits (EW = E_anodic - E_cathodic).

Experimental Workflow Diagram

Factors Influencing the Electrochemical Window

The measured EW of TEATFMS is not an absolute value but is highly dependent on the experimental conditions. Understanding these dependencies is crucial for interpreting results and designing robust electrochemical systems.

| Factor | Influence on Electrochemical Window | Causality & Expert Insight |

| Solvent | High Impact. The solvent's own stability and its interaction with the ions can alter the EW. For instance, solvents with higher dielectric constants can better solvate ions, potentially affecting the energy required for their oxidation or reduction. | The choice of solvent is a trade-off. Acetonitrile (ACN) offers good conductivity and a wide window, while propylene carbonate (PC) may offer better stability at very negative potentials but has higher viscosity.[16] |

| Impurities (Water) | Critical Impact. Even trace amounts of water can significantly reduce the EW. Water is more easily oxidized and reduced than the electrolyte ions, leading to a much narrower stability range.[15] | This is the most common source of error in EW measurements. Rigorous use of a glovebox and anhydrous reagents is non-negotiable for obtaining meaningful data. The observed window in the presence of water approaches that of water itself (~2 V).[15] |

| Working Electrode | Moderate Impact. The electrode material's catalytic activity and its own stability limits can affect the measured EW. For example, some reactions may be kinetically faster on Pt than on GC, leading to an apparent narrowing of the window. | It is best practice to report the EW for a specific electrode material. Glassy carbon is often preferred for its wide potential range and lower catalytic activity compared to noble metals. |

| Temperature | Moderate Impact. Increasing temperature generally narrows the electrochemical window.[17] | Higher temperatures increase the rates of all chemical reactions, including the decomposition reactions of the electrolyte. This lowers the overpotential required for decomposition, thus shrinking the stable window. |

| Cutoff Current Density | High Impact (on reported value). The chosen current density threshold for defining the limits directly impacts the final EW value. A higher cutoff will result in a wider reported window. | There is no universal standard, but values between 0.1 and 1.0 mA/cm² are common. It is imperative to report the cutoff value used to allow for meaningful comparison between different studies. |

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound, while stable, requires careful handling.

-

Hazards: TEATFMS is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[18][19]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[18] Avoid contact with skin and eyes.[7]

-

Storage: TEATFMS is moisture-sensitive.[20] Store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage to maintain purity.

Conclusion

The electrochemical window of this compound is a critical parameter that underpins its utility in high-performance electrochemical devices. This guide has established that the EW is not a fixed property but a dynamic range governed by the intrinsic stability of the [TEA]⁺ and [OTf]⁻ ions and heavily influenced by extrinsic factors such as solvent purity, electrode material, and temperature. A typical electrochemical window for a related compound, triethylammonium trifluoromethanesulfonate, is around 4.0-4.5 V, and similar performance can be expected for TEATFMS under anhydrous conditions.[20]

By following the detailed, self-validating protocol for cyclic voltammetry presented herein, researchers can achieve accurate and reproducible measurements. Acknowledging and controlling for the key influencing factors, especially the rigorous exclusion of water, is essential for unlocking the full potential of TEATFMS. This comprehensive understanding enables the rational design of more stable, higher-voltage, and safer energy storage systems, pushing the boundaries of what is possible in modern electrochemistry.

References

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. CAS 35895-69-3: tetraethylammonium trifluoromethane sulfon… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 35895-69-3 [chemicalbook.com]

- 9. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 三氟甲基磺酸四乙基铵 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. ceder.berkeley.edu [ceder.berkeley.edu]

- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. espace.curtin.edu.au [espace.curtin.edu.au]

- 16. db-thueringen.de [db-thueringen.de]

- 17. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. iolitec.de [iolitec.de]

- 20. roco.global [roco.global]

The Role of Tetraethylammonium Cation and Trifluoromethanesulfonate Anion in the Properties of Tetraethylammonium Trifluoromethanesulfonate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of tetraethylammonium trifluoromethanesulfonate, dissecting the individual contributions of the tetraethylammonium (TEA) cation and the trifluoromethanesulfonate (triflate or OTf) anion to the salt's overall physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who utilize quaternary ammonium salts and ionic liquids in their work. We will explore the structural attributes of each ion, their synergistic interplay, and the resulting impact on the salt's utility in diverse applications, from electrochemistry to organic synthesis and pharmacology.

Introduction

This compound, with the chemical formula [(C₂H₅)₄N]⁺[CF₃SO₃]⁻, is a quaternary ammonium salt that has garnered significant interest in various scientific fields.[1][2][3] Its utility stems from a unique combination of properties imparted by its constituent ions: the bulky, symmetric tetraethylammonium cation and the stable, non-coordinating trifluoromethanesulfonate anion.[4][5] This guide will delve into the fundamental characteristics of each ion to provide a clear understanding of how they collectively define the behavior and applicability of the bulk material.

The Significance of Ionic Architecture

The properties of an ionic compound are not merely the sum of its parts but rather a complex interplay between the cation and anion. Factors such as ion size, shape, charge distribution, and polarizability dictate the crystal lattice energy, solvation behavior, and ultimately, the macroscopic properties of the salt. In the case of this compound, the specific pairing of the TEA cation and triflate anion results in a compound with desirable characteristics such as thermal stability, a wide electrochemical window, and utility as a phase-transfer catalyst.[1][6]

The Tetraethylammonium (TEA) Cation: A Sterically Hindered, Biologically Active Moiety

The tetraethylammonium cation, [N(C₂H₅)₄]⁺, is a quaternary ammonium ion where a central nitrogen atom is bonded to four ethyl groups.[4] This symmetric, tetrahedral arrangement is crucial to its function.

Structure and Physicochemical Influence

The four ethyl groups surrounding the central nitrogen atom create a sterically bulky and lipophilic cation.[4] While its lipophilicity is less pronounced than its tetrabutylammonium counterpart, it is sufficient to influence the solubility of its salts in organic solvents.[4][7] The effective ionic radius of the TEA cation is approximately 0.45 nm, which is comparable to that of a hydrated potassium (K⁺) ion.[4][8] This size and the positive charge localized on the nitrogen atom (though somewhat shielded by the ethyl groups) are key determinants of its interactions in both chemical and biological systems.

The TEA Cation as an Ion Channel Blocker

A significant and extensively studied property of the TEA cation is its ability to block certain potassium (K⁺) channels.[7][8][9] This biological activity is a direct consequence of its size and charge.

-

Mechanism of Action: TEA is known to physically occlude the pore of voltage-gated K⁺ channels, thereby preventing the passage of potassium ions.[8][9] It can act from either the intracellular or extracellular side, depending on the specific channel subtype.[9][10] This blocking action is instrumental in neurophysiology research for isolating and studying other ion currents, such as sodium (Na⁺) currents.[7]

-

Causality in Experimental Design: The choice of TEA as a K⁺ channel blocker in electrophysiology experiments is deliberate. Its size, mimicking a hydrated K⁺ ion, allows it to fit snugly into the channel pore.[8] Its permanent positive charge facilitates its interaction with the negatively charged residues that often line the vestibule of the channel. Researchers leverage this property to dissect the components of neuronal action potentials. For instance, by blocking K⁺ channels with TEA, the contribution of Na⁺ channels to membrane depolarization can be more clearly observed.[7]

The Trifluoromethanesulfonate (Triflate) Anion: A Pillar of Stability and Non-Coordination

The trifluoromethanesulfonate anion, [CF₃SO₃]⁻, commonly known as triflate, is the conjugate base of triflic acid (CF₃SO₃H), a superacid.[11][12] This parentage is the foundation of the anion's remarkable stability and its characterization as a weakly coordinating or non-coordinating anion.[11][13]

Structure and Charge Delocalization

The triflate anion's stability is a result of two key structural features:

-

Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms bonded to the central sulfur atom.[5][11] This distribution of charge prevents any single oxygen atom from being overly reactive.

-

Inductive Effect: The highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) group exert a strong electron-withdrawing effect through the sulfur atom.[5][11] This further disperses the negative charge and enhances the overall stability of the anion.

The Role of a Non-Coordinating Anion

The term "non-coordinating" or "weakly coordinating" signifies the anion's low tendency to form covalent bonds or tight ion pairs with cations.[5][13] This property is highly advantageous in several contexts:

-

Enhancing Cationic Reactivity: In chemical reactions, a non-coordinating anion allows the associated cation to be more "free" and thus more reactive. This is particularly important in catalysis, where a highly reactive cationic species is often desired.

-

Promoting Solubility: The weak interaction between the triflate anion and various cations often leads to salts with good solubility in a range of solvents.

-

Excellent Leaving Group: In organic synthesis, the triflate group is one of the best leaving groups due to the stability of the resulting triflate anion.[5][11] This facilitates a wide variety of nucleophilic substitution and cross-coupling reactions.[5]

Synergistic Effects and Bulk Properties of this compound

The combination of the TEA cation and the triflate anion gives rise to the bulk properties of this compound, making it a versatile chemical tool.

Physicochemical Properties

The salt is typically a white to off-white crystalline solid, soluble in polar organic solvents like acetonitrile.[14][15]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀F₃NO₃S | [14][16] |

| Molar Mass | 279.32 g/mol | [14][16] |

| Melting Point | 161-163 °C | [14][15] |

| Appearance | White to almost white powder or crystals | [14][15] |

| Solubility | Soluble in polar organic solvents (e.g., 0.1 g/mL in acetonitrile) | [14][15] |

Electrochemical Applications

This compound is widely used as a supporting electrolyte in electrochemical studies.[1][17] This application is a direct result of the synergistic properties of its ions:

-

Wide Electrochemical Window: The triflate anion is electrochemically stable, meaning it is not easily oxidized or reduced. The TEA cation is also resistant to electrochemical degradation. This combination results in a wide potential window within which electrochemical processes can be studied without interference from the electrolyte.

-

Good Ionic Conductivity: The salt readily dissociates in polar organic solvents, providing a high concentration of charge carriers and thus good ionic conductivity, which is essential for accurate electrochemical measurements.[1]

Role in Organic Synthesis

As a phase-transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3] The TEA cation can transport an anion from the aqueous phase into the organic phase, where it can then react with an organic substrate. The non-coordinating nature of the triflate anion ensures that it does not interfere with the desired reaction.

Experimental Protocol: Use as a Supporting Electrolyte in Cyclic Voltammetry

This protocol outlines the use of this compound as a supporting electrolyte for the cyclic voltammetry of a ferrocene standard in acetonitrile.

Objective: To demonstrate the electrochemical stability and conductivity of this compound.

Materials:

-

This compound (≥98.0%)[18]

-

Acetonitrile (anhydrous, ≥99.8%)

-

Ferrocene

-

Volumetric flasks

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Preparation of the Electrolyte Solution:

-

In a fume hood, accurately weigh the required amount of this compound to prepare a 0.1 M solution in acetonitrile.

-

Dissolve the salt in anhydrous acetonitrile in a volumetric flask. Ensure the salt is completely dissolved. This solution will serve as the supporting electrolyte.

-

-

Preparation of the Analyte Solution:

-

Prepare a 1 mM solution of ferrocene in the 0.1 M this compound/acetonitrile electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the electrochemical cell with the working, reference, and counter electrodes.

-

Fill the cell with the ferrocene analyte solution.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range appropriate for the ferrocene/ferrocenium redox couple (e.g., -0.2 V to 0.8 V vs. Ag/Ag⁺).

-

Scan at a rate of 100 mV/s.

-

-

Data Analysis:

-

Observe the resulting voltammogram. A well-defined, reversible redox wave for the ferrocene/ferrocenium couple should be observed.

-

The stability of the baseline at the potential extremes indicates the wide electrochemical window of the this compound electrolyte.

-

Self-Validation: The observation of a text-book perfect, reversible cyclic voltammogram for ferrocene, with a peak separation (ΔEp) close to the theoretical value of 59 mV, validates the suitability of the electrolyte. A sloping or unstable baseline would indicate electrolyte decomposition, which is not expected with this salt within the specified potential window.

Visualizations

Interplay of Ionic Properties

Caption: Relationship between ion properties and bulk salt applications.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry using TEA-OTf electrolyte.

Conclusion

The distinct and complementary characteristics of the tetraethylammonium cation and the trifluoromethanesulfonate anion are fundamental to the versatile utility of this compound. The TEA cation provides steric bulk, moderate lipophilicity, and specific biological activity as a potassium channel blocker. Concurrently, the triflate anion imparts exceptional stability, a non-coordinating nature, and electrochemical resilience. Together, they form a salt that excels as a supporting electrolyte in electrochemical applications, a phase-transfer catalyst in organic synthesis, and a valuable tool in pharmacological research. A thorough understanding of these individual ionic contributions allows researchers and developers to rationally select and effectively utilize this compound in a wide array of technical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. roco.global [roco.global]

- 7. Tetraethylammonium [chemeurope.com]

- 8. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 11. Triflate - Wikipedia [en.wikipedia.org]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. researchgate.net [researchgate.net]

- 14. chembk.com [chembk.com]

- 15. This compound | 35895-69-3 [chemicalbook.com]

- 16. Tetraethylammonium trifluoromethanesulphonate | C9H20F3NO3S | CID 2776566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. 三氟甲基磺酸四乙基铵 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols: Preparation of Tetraethylammonium Trifluoromethanesulfonate Electrolyte for Non-Aqueous Batteries

<

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of tetraethylammonium trifluoromethanesulfonate (TEA-Tf), a crucial component in the formulation of high-performance non-aqueous electrolytes for advanced battery systems. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and materials science, emphasizing safety, reproducibility, and the achievement of high-purity standards essential for electrochemical applications. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the preparation of reliable and efficient TEA-Tf electrolytes.

Introduction: The Role of this compound in Non-Aqueous Batteries

The advancement of battery technology is intrinsically linked to the development of novel electrolyte systems that can offer high ionic conductivity, a wide electrochemical stability window, and enhanced safety.[1][2] Non-aqueous electrolytes are central to high-energy-density batteries, such as lithium-ion and beyond-lithium-ion systems.[3] this compound (TEA-Tf), a quaternary ammonium salt, has emerged as a promising electrolyte component due to its unique combination of properties.[4][5]